molecular formula C18H16ClN5O4S2 B2942841 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 921492-04-8

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2942841
CAS No.: 921492-04-8
M. Wt: 465.93
InChI Key: HUGMRTMSAAAGQV-UHFFFAOYSA-N
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Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a combination of urea, thiazole, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps:

    Formation of the Urea Derivative: The initial step involves the reaction of 3-chlorophenyl isocyanate with an appropriate amine to form the urea derivative.

    Thiazole Ring Formation: The urea derivative is then reacted with a thioamide to form the thiazole ring.

    Acetamide Formation: The thiazole derivative is further reacted with an acylating agent to introduce the acetamide group.

    Sulfonamide Introduction: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the nitro groups if present.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its functional groups that mimic biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. The thiazole and sulfonamide groups are particularly important for these interactions, as they can form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methylphenyl)acetamide
  • 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-aminophenyl)acetamide

Uniqueness

The uniqueness of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O4S2/c19-11-2-1-3-13(8-11)22-17(26)24-18-23-14(10-29-18)9-16(25)21-12-4-6-15(7-5-12)30(20,27)28/h1-8,10H,9H2,(H,21,25)(H2,20,27,28)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGMRTMSAAAGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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